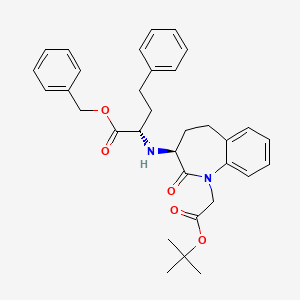
Tetraglyme-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraglyme-d6, also known as deuterated tetraethylene glycol dimethyl ether, is a deuterated form of tetraethylene glycol dimethyl ether. It is a polar aprotic solvent with excellent chemical and thermal stability. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Tetraglyme-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent in various chemical reactions and processes, particularly in NMR spectroscopy due to its deuterated nature.
Biology: It is used in the preparation of biological samples for NMR studies.
Medicine: It aids in the analysis of pharmaceutical compounds.
Industry: It is employed in the production of high-performance materials and as a solvent in various industrial processes.
Wirkmechanismus
Target of Action
Tetraglyme-d6, also known as Tetraethylene glycol dimethyl ether, is a polar aprotic solvent .
Mode of Action
It is known to exhibit excellent chemical and thermal stability . This stability allows it to be used in various applications, including separation processes and high-temperature reactions .
Result of Action
It has been used in lithium-ion battery technology and combined with trifluoroethanol as a working pair for organic absorption heat pumps . This suggests that this compound may have significant effects on the physical and chemical properties of these systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its high boiling point and stability make it an ideal candidate for high-temperature reactions . .
Biochemische Analyse
Biochemical Properties
Tetraglyme-d6 is known to interact with various biomolecules. For instance, it has been used as a solvent in proteomics research, indicating its potential interactions with proteins
Cellular Effects
It has been reported that Tetraglyme, the non-deuterated form of this compound, can influence cell adhesion and promote selective adsorption of proteins
Temporal Effects in Laboratory Settings
Tetraglyme, the non-deuterated form, has been reported to have excellent thermal stability , which suggests that this compound may have similar properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraglyme-d6 involves the deuteration of tetraethylene glycol dimethyl ether. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraglyme-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding glycol ethers.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycol ethers, while reduction can produce simpler ether compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol dimethyl ether: The non-deuterated form, used similarly but without the benefits of deuteration in NMR spectroscopy.
Diethylene glycol dimethyl ether: A shorter chain ether with similar solvent properties but different physical characteristics.
Triethylene glycol dimethyl ether: Another related compound with intermediate chain length and properties.
Uniqueness
Tetraglyme-d6 is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for more accurate and detailed analysis of other compounds.
Eigenschaften
CAS-Nummer |
1216628-15-7 |
|---|---|
Molekularformel |
C10H22O5 |
Molekulargewicht |
228.318 |
IUPAC-Name |
1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
ZUHZGEOKBKGPSW-WFGJKAKNSA-N |
SMILES |
COCCOCCOCCOCCOC |
Synonyme |
2,5,8,11,14-Pentaoxapentadecane-d6; Ansul Ether 181AT-d6; Bis[2-(2-methoxyethoxy)ethyl]ether-d6; (Dimethoxy-d6)tetraethylene Glycol; (Dimethoxy-d6)tetraglycol; E 181-d6; Hisolve MTEM-d6; Methyltetraglyme-d6; NSC 65624-d6; TEGDME-d6; Tetraethylene Gly |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


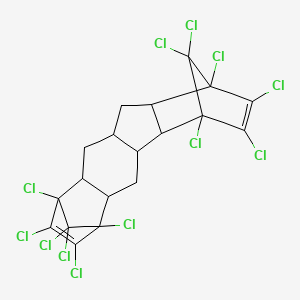


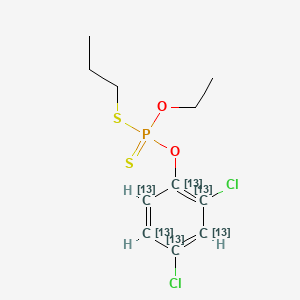
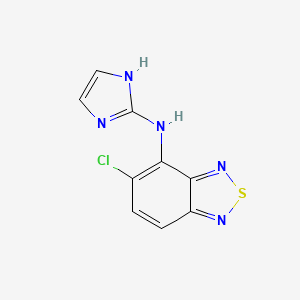
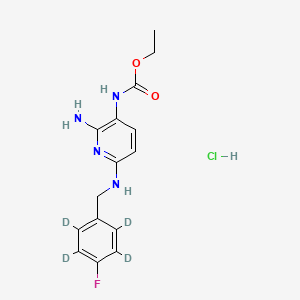
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
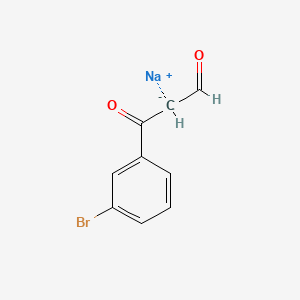
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)

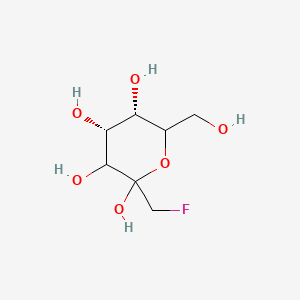
![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)
